molecular formula C20H17ClFN3O4 B4501647 N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4501647
M. Wt: 417.8 g/mol
InChI Key: DDSMTQNFTQKVJN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Pyridazinone Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or ketoester under acidic or basic conditions.

    Substitution Reactions: The introduction of the 5-chloro-2-methoxyphenyl and 2-fluoro-4-methoxyphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative. This step typically requires the use of acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ketone group in the pyridazinone ring, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require the use of strong acids like sulfuric acid (H2SO4) or catalysts such as iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, halogen, or other functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.

    Material Science: It can be incorporated into polymers or other materials to enhance their properties.

Biology and Medicine:

    Pharmaceuticals: The compound has potential as a therapeutic agent due to its ability to interact with specific biological targets. It may be investigated for its anti-inflammatory, anti-cancer, or antimicrobial properties.

    Biological Probes: It can be used as a probe to study biological pathways and mechanisms.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to the desired biological outcome.

Comparison with Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic rings can significantly impact the compound’s properties and reactivity.
  • Biological Activity: Variations in the substituents can lead to differences in the compound’s ability to interact with biological targets, affecting its therapeutic potential.
  • Chemical Reactivity: The presence of electron-donating or electron-withdrawing groups can influence the compound’s reactivity in chemical reactions.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O4/c1-28-13-4-5-14(15(22)10-13)16-6-8-20(27)25(24-16)11-19(26)23-17-9-12(21)3-7-18(17)29-2/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSMTQNFTQKVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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